Cadmium nitrate tetrahydrate

Descripción

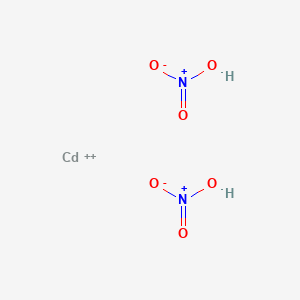

Structure

2D Structure

Propiedades

IUPAC Name |

cadmium(2+);dinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRNHQSZSCVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH8N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00892225 | |

| Record name | Cadmium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10022-68-1 | |

| Record name | Cadmium nitrate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00892225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cadmium nitrate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VEL5V5LC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Crystallization of Cadmium Nitrate Tetrahydrate

Controlled Crystallization Techniques for High Purity Cadmium Nitrate (B79036) Tetrahydrate

The production of high-purity cadmium nitrate tetrahydrate is fundamental for its application in advanced material synthesis. The process typically begins by dissolving cadmium metal, or its oxide, hydroxide (B78521), or carbonate, in nitric acid. nih.govwikipedia.org This is followed by purification steps to eliminate metallic and organic impurities.

A critical step in obtaining high-purity material is controlled crystallization. This is often achieved by the slow evaporation of an aqueous solution or by carefully cooling a concentrated solution, which leads to the formation of this compound crystals. For anhydrous cadmium nitrate, a method involving careful drying of the tetrahydrate form with concentrated nitric acid at 20°C can be employed. nih.gov The precise control of stoichiometric ratios and temperature is vital to prevent the decomposition of the compound into cadmium oxide and nitrogen oxides.

The resulting crystals of this compound are typically colorless and transparent, belonging to the rhombic crystal system. The purity of the synthesized compound is often confirmed through various analytical techniques to ensure it meets the stringent requirements for its use as a precursor in further chemical syntheses. chemimpex.com

Investigations into Novel Synthetic Pathways for this compound Precursors

Research into novel synthetic pathways for precursors of this compound aims to develop more efficient, cost-effective, and environmentally friendly methods. While the traditional method involves the reaction of cadmium metal or its derivatives with nitric acid, alternative routes are being explored. nih.govwikipedia.org

One area of investigation is the use of different starting materials and reaction conditions to synthesize cadmium nitrate. For instance, the reaction of cadmium carbonate with nitric acid directly yields cadmium nitrate, which upon crystallization forms the tetrahydrate. nih.govwikipedia.org The synthesis of cadmium sulfide (B99878) nanoparticles has been demonstrated using this compound as the cadmium source and thioacetamide (B46855) as the sulfur source in a solution-based process at room temperature. chalcogen.ro Another study reports a new route for synthesizing ammonia-free cadmium sulfide nanoparticles using tetrahydrate cadmium nitrate and polyethyleneimine. chalcogen.ro

The development of new precursors and synthetic routes is crucial for advancing the applications of cadmium-based materials. These investigations often focus on improving the properties of the final product, such as particle size and morphology, which are critical for applications in electronics and catalysis.

Micro- and Nanocrystalline Synthesis of Cadmium Oxide from this compound

This compound is a common precursor for the synthesis of cadmium oxide (CdO) micro- and nanocrystals, which are n-type semiconductors with significant applications in optoelectronics and catalysis. researchgate.net Various methods have been developed to produce CdO with controlled size and morphology.

Thermal decomposition of this compound at elevated temperatures is a straightforward method to produce cadmium oxide. wikipedia.org However, more sophisticated techniques are employed to obtain nano-sized particles with specific properties. These methods include sol-gel processes, hydrothermal synthesis, and green synthesis routes. researchgate.net For instance, porous CdO nanostructures can be obtained by first synthesizing cadmium carbonate microcrystals from this compound and then converting them to CdO through thermal transformation. researchgate.net

Sol-Gel Methods for Cadmium Oxide Nanoparticle Formation

The sol-gel method is a versatile technique for synthesizing cadmium oxide nanoparticles with controlled properties. researchgate.netaip.orgignited.inignited.in In a typical sol-gel process, this compound is used as the precursor, which is dissolved in a suitable solvent. chalcogen.ro A gel is then formed through hydrolysis and condensation reactions, often initiated by the addition of a precipitating agent like ammonium (B1175870) hydroxide or sodium hydroxide. researchgate.netchalcogen.ro

The resulting gel is then dried and calcined at a specific temperature to obtain CdO nanoparticles. ignited.in The size and properties of the nanoparticles can be tuned by controlling various parameters such as the concentration of precursors, pH, temperature, and calcination conditions. researchgate.netignited.in For example, one study reported the synthesis of CdO nanoparticles with a cubic crystal structure and an average crystallite size of approximately 31 nm using a sol-gel technique with this compound and aqueous ammonium hydroxide. researchgate.netignited.in Another sol-gel approach involved dissolving cadmium nitrate and oxalic acid in water, followed by heating to form a gel, which was then processed to yield CdO nanoparticles. ignited.in

| Precursors | Precipitating Agent | Resulting Particle Size | Reference |

| This compound, Aqueous ammonium hydroxide | - | ~31 nm | researchgate.netignited.in |

| Cadmium nitrate, Oxalic acid | - | - | ignited.in |

| Zinc nitrate hexahydrate, this compound | Sodium hydroxide | - | chalcogen.ro |

Green Synthesis Routes for Cadmium Oxide Nanoparticles

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing cadmium oxide nanoparticles. medcraveonline.com This approach utilizes natural extracts from plants as reducing and capping agents, avoiding the use of toxic chemicals. medcraveonline.comresearchgate.netmedcraveonline.com

In a typical green synthesis process, an aqueous extract of a plant material, such as leaves or flowers, is mixed with a solution of this compound. medcraveonline.comtechnoarete.orgjetir.org The phytochemicals present in the plant extract facilitate the reduction of cadmium ions and the formation of nanoparticles. For instance, researchers have successfully synthesized CdO nanoparticles using extracts from Leucaena leucocephala, Citrus x sinensis peels, Acalypha indica, and Cassia auriculata flowers. medcraveonline.comresearchgate.nettechnoarete.orgjetir.org The synthesized nanoparticles often exhibit desirable properties, such as small and uniform spherical morphology. medcraveonline.com One study using Leucaena leucocephala extract reported CdONPs with an average particle size ranging from 36-57 nm. medcraveonline.com Another green synthesis using Acalypha indica leaf extract produced CdO nanoparticles with a size of 34 nm. technoarete.org

| Plant Extract | Precursor | Resulting Particle Size | Reference |

| Leucaena leucocephala | This compound | 36-57 nm | medcraveonline.com |

| Acalypha indica | This compound | 34 nm | technoarete.org |

| Synadenium cupulare | This compound | Varied irregular and spherical particles | nih.gov |

Synthesis of Coordination Polymers and Metal-Organic Frameworks Utilizing this compound

This compound is a valuable starting material for the synthesis of coordination polymers and metal-organic frameworks (MOFs). umt.edu.myx-mol.comumt.edu.my These materials are constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures with diverse topologies and potential applications in areas like gas storage and catalysis.

The synthesis of these materials often involves the reaction of this compound with a specific organic linker under solvothermal or microwave-assisted conditions. umt.edu.mygoogle.com The choice of the organic ligand and the reaction conditions play a crucial role in determining the final structure and properties of the coordination polymer or MOF. For example, the reaction of this compound with 3,5-pyridinedicarboxylic acid using a solvothermal technique produced a novel metal-organic framework. umt.edu.myumt.edu.my In another instance, a Cd-MOF was synthesized by reacting this compound and terephthalic acid in diethylformamide under microwave heating. google.com

Design and Preparation of Cadmium(II) Complexes with Varied Geometries

The d¹⁰ electronic configuration of the Cadmium(II) ion allows for a variety of coordination geometries, including tetrahedral, octahedral, and more complex arrangements, making it a versatile building block for coordination complexes. mdpi.comsemanticscholar.orgsemanticscholar.org By carefully selecting ligands and reaction conditions, it is possible to design and prepare Cadmium(II) complexes with specific geometries and properties.

This compound is frequently used as the source of Cd(II) ions in these syntheses. researchgate.net For instance, the reaction of this compound with 1-cyanomethyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride and potassium thiocyanide resulted in a two-dimensional coordination polymer where the Cd(II) ions exhibit distorted octahedral coordination. nih.gov In another study, reacting cadmium(II) nitrate tetrahydrate with 1,3-bis(1,2,4-triazol-1-yl)adamantane under different molar ratios led to the formation of two different one-dimensional coordination polymers. The synthesis of a novel 2D Cd(II) metal-organic coordination polymer was achieved through the reaction of cadmium(II) nitrate tetrahydrate with a Schiff-base ligand and sodium nitrite. semanticscholar.org Researchers have also synthesized mononuclear complexes with nicotinamide (B372718) and nitrate as mixed ligands, exhibiting different geometries of the metal ion and different coordination modes of the nitrate ions by reacting cadmium(II) nitrate tetrahydrate with nicotinamide. mdpi.com

| Ligand(s) | Resulting Geometry/Dimensionality | Reference |

| 1-cyanomethyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride, Potassium thiocyanide | 2D, distorted octahedral | nih.gov |

| 1,3-bis(1,2,4-triazol-1-yl)adamantane | 1D | |

| 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine), Sodium nitrite | 2D | semanticscholar.org |

| Nicotinamide | Mononuclear, varied geometries | mdpi.com |

| 3,5-pyridinedicarboxylic acid | MOF | umt.edu.myumt.edu.my |

| Terephthalic acid | MOF | google.com |

Role of Ancillary Ligands in Cadmium(II) Coordination Chemistry

Ancillary, or auxiliary, ligands play a crucial role in the construction of cadmium(II) coordination polymers, influencing the final structure, dimensionality, and properties of the resulting materials. The selection of ancillary ligands, often in conjunction with primary bridging ligands, allows for fine-tuning of the coordination environment around the Cd(II) center.

The effect of the ancillary ligand's length and flexibility has been a subject of study. For instance, in the synthesis of two coordination polymers using Cd(NO₃)₂·6H₂O, 2-hydroxyquinoline-4-carboxylic acid, and bipyridine-based auxiliary ligands, the choice of ligand dictated the final structure. The use of 4,4′-bipyridine (bpy) resulted in a one-dimensional (1D) chain structure, whereas the longer trans-1,2-bi(4-pyridyl)ethylene (bpe) produced a 2D network. researchgate.net Similarly, the introduction of different dicarboxylate ligands as auxiliary reagents in reactions with cadmium nitrate and 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine (L) yielded three distinct Cd(II) coordination polymers with different structures and fluorescence properties. rsc.org

The pH of the reaction medium and the specific functional groups on the ancillary ligands can also direct the assembly process. tandfonline.com In a study involving cadmium(II) salts, a versatile multi-N-donor tecton, and various carboxylate ancillary ligands, a series of Cd(II) complexes with varied structures were obtained. For example, reacting 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene (H₂L) with Cd(NO₃)₂·4H₂O yielded a 2D network; however, the addition of 1,2-benzenedicarboxylic acid as an ancillary ligand resulted in a different complex with a structure featuring a 1D chain. acs.org

The interaction between cadmium(II) nitrate tetrahydrate and dicyanamide (B8802431) (dca) in the presence of various auxiliary N-donor ligands demonstrates the formation of coordination polymers with diverse dimensionalities. mdpi.com The coordination geometry around the Cd(II) ion, which is commonly octahedral, can also be influenced by the steric environment created by the ligands. mdpi.com For example, a Cd(II) complex synthesized with 2-(2-thiazolyl)-4-methyl-1,2-dihydroquinazoline-N3-oxide (L2) and cadmium(II) nitrate tetrahydrate resulted in a hexa-coordinated geometry. bohrium.com

| Primary Ligand(s) | Ancillary Ligand | Resulting Structure | Reference |

| 2-hydroxyquinoline-4-carboxylic acid | 4,4′-bipyridine (bpy) | 1D chain structure | researchgate.net |

| 2-hydroxyquinoline-4-carboxylic acid | trans-1,2-bi(4-pyridyl)ethylene (bpe) | 2D network | researchgate.net |

| 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine | 1,4-benzenedicarboxylic acid | [Cd(L)(p-BDC)] | rsc.org |

| 2-(4-((E)-2-(pyridine-2-yl)vinyl)styryl)pyridine | 1,3-benzenedicarboxylic acid | [Cd(L)(m-BDC)] | rsc.org |

| 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene | None | 2D network | acs.org |

| 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene | 1,2-benzenedicarboxylic acid | 1D chain | acs.org |

| Dicyanamide | 3-aminopyridine | 3D network | mdpi.com |

Self-Assembly Processes in Cadmium(II) Coordination Polymer Formation

Self-assembly is a fundamental strategy for constructing coordination polymers, where molecules spontaneously organize into ordered structures. In the context of cadmium(II) chemistry, this compound is a common starting material that, upon reaction with appropriate organic ligands, undergoes self-assembly to form complex architectures.

A one-dimensional (1D) coordination polymer, [Cd(bzpy)(NCS)(SCN)]n, was synthesized through the self-assembly of cadmium(II) nitrate tetrahydrate and 2-benzoyl pyridine (B92270) in a methanol-acetonitrile mixture, followed by the addition of ammonium thiocyanate (B1210189). zenodo.org The resulting colorless crystals formed after slow evaporation over a week. zenodo.org In this structure, the cadmium(II) center exists in a distorted octahedral environment. zenodo.org

Similarly, the self-assembly of N,N′-bis(pyridin-3-ylmethyl)oxalamide (L) and cadmium nitrate in a water/acetonitrile mixture led to the formation of the coordination polymer [Cd(L)₂(OH₂)₂₂·4H₂O]∞. mdpi.com This reaction produced a structure consisting of 1D ribbons where Cd(II) ions are bridged by the neutral ligands. mdpi.com The coordination geometry of the metal ion is pseudo-octahedral, completed by two water molecules. mdpi.com

Sonochemical methods can also drive self-assembly processes. Under ultrasonication, this compound, ethyl nicotinate (B505614) (EN), and potassium thiocyanate self-assembled to create a nanosized supramolecular coordination polymer, [Cd(EN)₂(SCN)₂]. rsc.org Single-crystal X-ray diffraction revealed that the Cd(II) ion has an octahedral shape, and the structure features chair conformation cyclic [Cd₂(SCN)₂]n building blocks forming a 1D chain. rsc.org

| Reactants | Method | Resulting Polymer | Key Structural Feature | Reference |

| This compound, 2-benzoyl pyridine, Ammonium thiocyanate | Slow evaporation | [Cd(bzpy)(NCS)(SCN)]n | 1D coordination polymer, distorted octahedral Cd(II) | zenodo.org |

| This compound, N,N′-bis(pyridin-3-ylmethyl)oxalamide | Slow evaporation | [Cd(L)₂(OH₂)₂₂·4H₂O]∞ | 1D ribbons, pseudo-octahedral Cd(II) | mdpi.com |

| This compound, Ethyl nicotinate, Potassium thiocyanate | Ultrasonication | [Cd(EN)₂(SCN)₂] | Nanosized supramolecular coordination polymer, 1D chain with [Cd₂(SCN)₂]n building blocks | rsc.org |

Binuclear Cadmium(II) Complex Synthesis and Characterization

Binuclear complexes, containing two metal centers, are of interest due to their structural and functional properties. This compound is a versatile precursor for synthesizing such complexes, often through reactions with multidentate ligands capable of bridging two metal ions.

A phenolic O-bridged centrosymmetric dinuclear cadmium(II) complex, [Cd₂L₂(NO₃)₂]·2MeOH, was synthesized where L is the deprotonated form of a Schiff base ligand. scilit.com This highlights the ability of phenoxide groups within ligands to bridge metal centers. Another study detailed the synthesis of four binuclear complexes using cadmium(II) nitrate tetrahydrate, chromium(III) nitrate nonahydrate, phendion, and 4-phenylterepyrydine. orientjchem.orgresearchgate.net The resulting complexes, such as (phen)Cd(NO₃)₂(μ-phen-dion)Cr(NO₃)₂(phen)₂, were characterized by various spectroscopic methods, confirming their binuclear nature and hexa-coordination around the metal centers. orientjchem.orgresearchgate.net

The reaction of cadmium(II) nitrate tetrahydrate with tolfenamic acid in an alkaline solution yielded a white crystalline product suggested to be a binuclear complex with the formula [Cd(tolf)₂·H₂O]₂. banglajol.info This formulation is based on the common observation of binuclear structures in reactions between other divalent metal ions and tolfenamic acid. banglajol.info

In a different approach, a binuclear polymeric complex, {[Cd₂(hypydc)₂(H₂O)₄]·4H₂O}n, was synthesized from the reaction of cadmium(II) nitrate hexahydrate and 4-hydroxy-pyridine-2,6-dicarboxylic acid (hypydcH₂). nih.gov In the binuclear monomeric units of this polymer, the cadmium centers are joined by oxygen atoms from two bridging tridentate ligands. nih.gov Furthermore, the synthesis of a binuclear complex involving 4-Hydroxy-2,6-pyridinedicarboxylic acid (4HPDD), phenanthroline, and this compound has been reported. rsc.org

| Cadmium Source | Ligands | Complex Formula/Name | Key Finding | Reference |

| Cadmium(II) nitrate tetrahydrate | Schiff base ligand (deprotonated) | [Cd₂L₂(NO₃)₂]·2MeOH | Phenolic O-bridged centrosymmetric dinuclear complex. | scilit.com |

| Cadmium(II) nitrate tetrahydrate | Phendion, 4-phenylterepyrydine, 1,10-phenanthroline (B135089) (with Cr(III) nitrate) | (phen)Cd(NO₃)₂(μ-phen-dion)Cr(NO₃)₂(phen)₂ | Hetero-binuclear complex with hexa-coordinated metal centers. | orientjchem.orgresearchgate.net |

| Cadmium(II) nitrate tetrahydrate | Tolfenamic acid | [Cd(tolf)₂·H₂O]₂ | Suggested binuclear structure based on FT-IR and analogy with other metal complexes. | banglajol.info |

| Cadmium(II) nitrate hexahydrate | 4-hydroxy-pyridine-2,6-dicarboxylic acid | {[Cd₂(hypydc)₂(H₂O)₄]·4H₂O}n | Binuclear monomeric units bridged by tridentate ligands form a polymer. | nih.gov |

| Cadmium(II) nitrate tetrahydrate | 4-Hydroxy-2,6-pyridinedicarboxylic acid, Phenanthroline | 4HPDD-Cd(NO₃)₂-P | Synthesis of a binuclear complex confirmed. | rsc.org |

Advanced Spectroscopic and Diffractional Characterization of Cadmium Nitrate Tetrahydrate and Its Derivatives

Elucidation of Crystal Structure and Coordination Environment of Cadmium(II) Centers

The precise arrangement of atoms and the coordination environment of the cadmium ion in cadmium nitrate (B79036) tetrahydrate, [Cd(NO₃)₂(H₂O)₄], are fundamental to understanding its chemical and physical properties. X-ray diffraction and analysis of the resulting structural data provide a detailed picture of its solid-state architecture.

Single-crystal X-ray diffraction studies have been instrumental in determining the crystal structure of cadmium nitrate tetrahydrate. core.ac.uk These studies reveal that the compound crystallizes in the orthorhombic space group Fdd2. core.ac.uk The unit cell parameters have been determined as a = 5.83 Å, b = 25.75 Å, and c = 10.99 Å, with eight formula units (Z = 8) per unit cell. core.ac.uk The structure is characterized as tetra-aquocadmium nitrate, with the chemical formula more accurately represented as Cd(H₂O)₄₂. core.ac.uk This indicates that the water molecules are directly coordinated to the cadmium ion, forming a complex cation, with the nitrate ions acting as counter-anions. The crystal structure is further stabilized by hydrogen bonding between the coordinated water molecules and the nitrate anions. core.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 5.83 core.ac.uk |

| b (Å) | 25.75 core.ac.uk |

| c (Å) | 10.99 core.ac.uk |

| Z | 8 core.ac.uk |

In the crystal structure of this compound, the cadmium(II) ion is coordinated by oxygen atoms from both water molecules and nitrate groups. The Cd-O bond distances from the four coordinated water molecules are approximately 2.26 Å and 2.30 Å. materialsproject.org The oxygen atoms from the nitrate groups also interact with the cadmium center, but at slightly longer distances. core.ac.uk

The coordination polyhedron around the cadmium atom can be described as a distorted dodecahedron if all eight nearest oxygen atoms (four from water and four from two bidentate nitrate groups) are considered. core.ac.ukresearchgate.net This results in an eight-coordinate cadmium center. core.ac.ukresearchgate.net The nitrate ions themselves exhibit a trigonal planar geometry, with N-O bond lengths around 1.22 Å and 1.30 Å. materialsproject.org

| Bond | Distance (Å) |

|---|---|

| Cd-O (water) | 2.26, 2.30 materialsproject.org |

| N-O (nitrate) | 1.22, 1.30 materialsproject.org |

X-ray Diffraction Studies on this compound

Spectroscopic Investigations for Structural and Electronic Properties

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide valuable insights into the local environment and electronic structure of the cadmium nucleus in this compound.

Cadmium-113 (¹¹³Cd) NMR spectroscopy is a powerful tool for probing the coordination environment of cadmium in its compounds. The ¹¹³Cd chemical shift is highly sensitive to the nature and geometry of the ligands surrounding the cadmium ion. For this compound, the experimentally measured isotropic ¹¹³Cd chemical shift is approximately -103 ppm relative to a dimethylcadmium (B1197958) standard. nih.gov This upfield shift is characteristic of cadmium being coordinated to oxygen donor ligands. at.ua

Quantum chemical calculations, employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT), have been used to compute the ¹¹³Cd chemical shifts of this compound. researchgate.netresearchgate.net These theoretical calculations aim to reproduce experimental values and provide a deeper understanding of the factors influencing the chemical shift. Studies have shown that DFT methods generally provide a better agreement with experimental data compared to HF calculations. researchgate.netresearchgate.net The inclusion of a sufficient number of water molecules in the computational model is crucial for improving the accuracy of the calculated chemical shifts. researchgate.net Relativistic effects, although present for a heavy nucleus like cadmium, have been found to have a relatively stable contribution that can often be omitted in chemical shift calculations due to cancellation between the reference and target compounds. acs.org

The choice of basis set for the atoms in the computational model significantly impacts the accuracy of the calculated ¹¹³Cd chemical shifts. researchgate.netacs.org Research indicates that basis sets such as the Double-Zeta Valence Potential (DZVP) and the uncontracted Sadlej basis set for cadmium provide superior results compared to smaller basis sets like 3-21G. researchgate.netresearchgate.netresearchgate.net The Sadlej basis set, in particular, has been shown to be suitable for estimating cadmium shielding values with reasonable accuracy. researchgate.net The strong dependence of the calculated chemical shift on the basis set highlights the importance of selecting an appropriate and robust basis set for obtaining meaningful theoretical predictions. acs.org

| Computational Method | Basis Set | Calculated Isotropic Shielding (σ_iso) (ppm) | Experimental Isotropic Chemical Shift (δ_iso) (ppm) |

|---|---|---|---|

| ReSpect (Relativistic) | - | ~4850 nih.gov | -103 nih.gov |

| ADF SO (Relativistic) | - | ~4500 nih.gov |

Computational Validation of Cadmium-113 Chemical Shifts

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for identifying the functional groups present in a sample. In the context of this compound and its derivatives, FTIR is used to confirm the presence of nitrate groups, water of hydration, and other functional groups introduced during the synthesis of nanomaterials.

In studies involving the synthesis of cadmium sulfide (B99878) (CdS) nanoparticles using this compound, FTIR analysis is employed to verify the formation of the Cd-S bond. For instance, in the synthesis of Praseodymium-doped CdS nanoparticles, a peak observed in the range of 540-612 cm⁻¹ is attributed to the Pr³⁺ bond in the doped CdS nanoparticles. jetir.org Similarly, in another study on CdS nanoparticles, a characteristic peak for CdS was identified at 405 cm⁻¹. ijert.org

When this compound is used as a precursor for metal-organic frameworks (MOFs), FTIR spectra show characteristic peaks for the metal-oxygen bond. For a cadmium-based MOF, a peak at 1393 cm⁻¹ was identified as the Cd-O bond. umt.edu.my Furthermore, in the analysis of a coordination polymer synthesized from this compound, the FTIR spectrum revealed a broad band around 3500 cm⁻¹ corresponding to the O–H stretching mode of water molecules and a strong band at 1385 cm⁻¹ characteristic of the nitrate anion. mdpi.com A slight shift in the C–N vibration of the pyridine (B92270) ring from 1525 cm⁻¹ in the free ligand to 1517 cm⁻¹ in the cadmium complex indicated N-coordination. mdpi.com

The following table summarizes the key FTIR peaks observed in various studies involving this compound and its derivatives.

| Wavenumber (cm⁻¹) | Assignment | Compound/Material | Reference |

| 3500 | O–H stretching of water molecules | Cd(L)₂(OH₂)₂₂·4H₂O | mdpi.com |

| 3302 | N–H stretching | Cd(L)₂(OH₂)₂₂·4H₂O | mdpi.com |

| 2940–3050 | C–H stretching | Cd(L)₂(OH₂)₂₂·4H₂O | mdpi.com |

| 1653–1655 | C=O stretching | Cd(L)₂(OH₂)₂₂·4H₂O | mdpi.com |

| 1517 | C–N vibration of coordinated pyridine ring | Cd(L)₂(OH₂)₂₂·4H₂O | mdpi.com |

| 1385 | Nitrate anion (NO₃⁻) | Cd(L)₂(OH₂)₂₂·4H₂O | mdpi.com |

| 1393 | Cd-O bond | Cadmium-based MOF | umt.edu.my |

| 540-612 | Pr³⁺ bond in doped CdS | Pr:CdS nanoparticles | jetir.org |

| 405 | CdS characteristic peak | CdS nanoparticles | ijert.org |

UV/Vis Spectroscopy

UV/Vis spectroscopy is utilized to investigate the optical properties of materials, particularly the electronic transitions. For this compound itself, it is largely transparent in the UV-Vis region. However, when used as a precursor to synthesize nanomaterials like cadmium sulfide (CdS), UV/Vis spectroscopy becomes a critical tool for characterizing their size-dependent optical properties.

The absorption spectrum of CdS nanoparticles typically shows a sharp absorption edge which can be used to determine the optical band gap. A blue shift in the absorption edge compared to bulk CdS (which has a band gap of 2.42 eV) is indicative of quantum confinement effects in the nanoparticles. chalcogen.roresearchgate.net

For instance, in the synthesis of indium-doped CdS thin films using this compound, the optical band gap energy was found to range from 3.63 eV to 3.88 eV, with the highest value observed at an indium concentration of 0.008 M. sciepub.com This widening of the band gap with increasing indium content was confirmed by the high transparency of the films in the visible region. sciepub.com In another study, the absorbance of Mn-doped CdS thin films was found to be highest for the 10% Mn-doped sample, which exhibited a band gap of 2.43 eV. cern.ch

The table below presents UV/Vis spectroscopic data for various CdS nanomaterials synthesized using this compound.

| Material | Absorption Maximum / Band Gap | Observation | Reference |

| Bulk CdS | ~460 nm (absorption max) | Reference value | chalcogen.ro |

| In-doped CdS thin films | 3.63 eV - 3.88 eV | Band gap widens with increasing In content | sciepub.com |

| 10% Mn-doped CdS thin films | 2.43 eV | Highest absorption among Mn-doped samples | cern.ch |

| Combustion-synthesized CdS | 2.0 - 2.4 eV | Red shift in absorption due to C and N doping | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the characterization of derivatives of this compound, such as cadmium oxide (CdO) or cadmium sulfide (CdS) nanoparticles, XPS is essential for confirming the elemental composition and the oxidation states of the constituent elements.

For CdO films synthesized from this compound, XPS analysis confirms the presence of cadmium and oxygen. ntu.edu.sg The binding energies of the Cd 3d and O 1s core levels provide information about the chemical environment of these atoms. Similarly, for CdS photocatalysts, XPS detects prominent peaks for Cd and S on the surface. kjmm.org In a study on ferrihydrite/manganese dioxide composites used for cadmium adsorption, XPS analysis of the material after adsorption of Cd(II) showed the presence of Cd on the surface, confirming the adsorption process. nih.gov The Cd 3d spectrum can be further analyzed to understand the interaction between the cadmium ions and the adsorbent surface.

The following table shows representative XPS binding energy data for cadmium in different chemical environments derived from this compound.

| Element | Core Level | Binding Energy (eV) | Material | Reference |

| Cd | 3d | - | CdO films | ntu.edu.sg |

| Cd | 3d | - | CoNi-ZIF/CdS photocatalyst | kjmm.org |

| Fe | 2p₃/₂ | 712.4 | FH–M before/after Cd(II) adsorption | nih.gov |

| Fe | 2p₁/₂ | 725.9 | FH–M before/after Cd(II) adsorption | nih.gov |

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution images of the morphology, size, and crystal structure of nanoparticles. When this compound is used as a precursor in the synthesis of nanomaterials, TEM is indispensable for visualizing the resulting nanostructures.

Studies on CdS and CdO nanoparticles synthesized from this compound consistently use TEM to determine particle size and shape. For example, in the synthesis of CdS quantum dots, TEM images revealed spherical particles with diameters in the range of 5.6–7.8 nm. scispace.com In another study, CdS nanoparticles were found to be almost spherical with an estimated average particle size of 200 nm. jetir.org Similarly, for CdO nanoparticles prepared by a sol-gel method, TEM images showed spherical particles with sizes ranging from 50-100 nm. aip.org The morphology of CdO/CdCO₃ nanocomposites was also characterized by TEM, which showed irregular and spherical particles of varying sizes. nih.gov

The table below summarizes TEM findings for various nanoparticles synthesized using this compound.

| Material | Morphology | Particle Size | Reference |

| CTAB capped CdS quantum dots | Spherical | 5.6–7.8 nm | scispace.com |

| Pr-doped CdS nanoparticles | Nearly spherical | ~200 nm | jetir.org |

| CdO nanoparticles | Spherical | 50-100 nm | aip.org |

| CdO/CdCO₃ nanocomposite | Irregular and spherical | Varying sizes | nih.gov |

| ODA-CdS quantum dots | Monodispersed spherical | 1.92–5.21 nm | chalcogen.ro |

Powder X-ray Diffraction (PXRD) for Nanomaterial Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of a crystalline material. updatepublishing.com For nanomaterials derived from this compound, PXRD is crucial for identifying the crystalline phases formed and for estimating the average crystallite size using the Scherrer equation. updatepublishing.com

In the synthesis of CdS nanoparticles, PXRD patterns are used to confirm the formation of the desired crystal structure, which can be either the cubic (zinc blende) or hexagonal (wurtzite) phase. For instance, PXRD analysis confirmed the hexagonal wurtzite structure of CTAB-capped CdS quantum dots. scispace.com In another case, the cubic structure of CdS nanoparticles was confirmed by comparing the diffraction patterns with the JCPDS file (No: 10-454). ijert.org The diffraction peaks of octadecylamine-capped CdS quantum dots were indexed to the zinc blende crystal structure. chalcogen.ro

For CdO nanoparticles, PXRD analysis has been used to confirm their nano-crystalline nature and cubic crystal system. aip.org The diffraction patterns of CdO/CdCO₃ nanocomposites showed peaks corresponding to both monteponite CdO and otavite CdCO₃. nih.gov

The table below presents PXRD data for various nanomaterials synthesized from this compound.

| Material | Crystal Structure | JCPDS Reference | Key Diffraction Peaks (2θ) | Reference |

| CTAB capped CdS quantum dots | Hexagonal wurtzite | - | - | scispace.com |

| CdS nanoparticles | Cubic | 10-454 | - | ijert.org |

| ODA-CdS quantum dots | Zinc blende | 75-0581 | 20°, 25°, 30°, 45°, 55° | chalcogen.ro |

| CdO nanoparticles | Cubic | - | - | aip.org |

| CdO/CdCO₃ nanocomposite | Monteponite (CdO) and Otavite (CdCO₃) | - | - | nih.gov |

Theoretical and Computational Chemistry Studies on Cadmium Nitrate Tetrahydrate

Quantum Chemical Calculations of Cadmium Complexes

Quantum chemical calculations have become an indispensable tool for elucidating the properties of cadmium complexes. acs.orgresearchgate.net These methods allow for the detailed investigation of electronic structures and the prediction of various spectroscopic and chemical properties.

Hartree-Fock and Density Functional Theory (DFT) Approaches

Both Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to study cadmium complexes, including cadmium nitrate (B79036) tetrahydrate. acs.orgresearchgate.net HF, an ab initio method, provides a fundamental starting point for many computational studies. unb.br However, DFT, which includes electron correlation effects at a lower computational cost, has been shown to yield results that are in better agreement with experimental data for cadmium compounds. acs.orgresearchgate.net

Specifically, in the study of ¹¹³Cd chemical shifts, DFT calculations have been found to match experimental values more closely than HF calculations. acs.orgresearchgate.net The accuracy of these calculations is further improved by explicitly including a sufficient number of water molecules in the computational model, highlighting the importance of the solvent environment. acs.orgresearchgate.net Different basis sets, such as the polarized double-ζ split valence, 3-21G, and Sadlej basis sets, have been evaluated, with the Double-Zeta Valence Potential (DZVP) and Sadlej basis sets demonstrating superior performance for predicting ¹¹³Cd chemical shifts. acs.orgresearchgate.net

The choice of functional within DFT is also critical. Hybrid functionals, which mix a portion of HF exchange with a DFT exchange-correlation functional, are often used. umn.edu For instance, the B3LYP hybrid functional has been used in studies of cadmium coordination polymers and complexes. rsc.orgmdpi.com

Computational Modeling of Coordination Environments

Computational modeling is crucial for understanding the diverse coordination environments that cadmium(II) can adopt. researchgate.net Cadmium(II) is known for its flexible coordination geometry, commonly exhibiting coordination numbers of 4, 5, and 6, but can range from 2 to 9. researchgate.netmdpi.com This flexibility allows for the formation of a wide variety of structures, from simple complexes to complex coordination polymers. mdpi.com

The coordination environment of cadmium in cadmium nitrate tetrahydrate involves coordination to both nitrate anions and water molecules. Computational models of such hydrated complexes are essential for accurately predicting their properties. acs.orgcore.ac.uk

Prediction of Cadmium Isotope Fractionation Properties

Theoretical methods are also employed to predict the equilibrium isotope fractionation of cadmium. jst.go.jpgeochemical-journal.jp These studies are significant for understanding geochemical processes. jst.go.jpgeochemical-journal.jp First-principle quantum chemistry methods are used to calculate the reduced partition function ratios (RPFRs) of different cadmium-bearing species. jst.go.jpgeochemical-journal.jp

For aqueous cadmium species, the "water-droplet method" is used to simulate the solvation effect. jst.go.jpgeochemical-journal.jp Calculations have shown that aqueous cadmium solutions are generally enriched in the heavier ¹¹⁴Cd isotope relative to minerals like greenockite. jst.go.jpgeochemical-journal.jp The predicted isotope fractionation factors are sensitive to the coordination environment of the cadmium ion, including the number of coordinating water molecules. jst.go.jp For example, calculations of the RPFRs for [Cd(H₂O)₄]²⁺, [Cd(H₂O)₅]²⁺, and [Cd(H₂O)₆]²⁺ show distinct values, highlighting the influence of hydration on isotope fractionation. jst.go.jp

These theoretical predictions are crucial for interpreting experimental data on cadmium isotope fractionation in natural systems, where processes like evaporation, condensation, and biological uptake can lead to significant isotopic shifts. jst.go.jp

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the interactions between cadmium complexes and biomolecules. nih.govnih.govuiuc.edu These methods provide insights into the potential biological activity and mechanisms of action of these compounds.

Molecular docking predicts the preferred binding orientation of a ligand to a receptor, allowing for the identification of key interactions and the estimation of binding affinity. nih.gov For various cadmium complexes, docking studies have been performed to evaluate their binding to proteins relevant to cancer and bacterial infections. nih.govrsc.org For example, a cadmium(II) complex with a substituted triazine ligand was shown through docking studies to have a strong affinity for apoptosis-related proteins, suggesting its potential as an apoptosis inducer. nih.gov Similarly, docking has been used to analyze the interaction of cadmium hydroxamate and other cadmium complexes with proteins like beta-lactamase and major allergens. rsc.orgtandfonline.com

MD simulations provide a dynamic view of the biomolecular system, allowing for the study of the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. researchgate.netnih.gov MD simulations have been used to study the behavior of cadmium ions and their complexes in aqueous and biological environments. researchgate.net For instance, simulations of cadmium(II) ions in dodecane (B42187) with different nitric acid concentrations have been performed to understand the extraction process using ligands like TODGA and TBP. researchgate.net These simulations can reveal the formation of complex structures, such as reverse micelle-like clusters. researchgate.net The application of MD simulations extends to large biological systems, offering atomic-level detail of processes that are difficult to probe experimentally. uiuc.edumdpi.com

Hybrid-DFT Calculations for Intermolecular Interactions in Coordination Compounds

Hybrid-DFT calculations are particularly well-suited for studying the subtle intermolecular interactions that govern the structure and properties of coordination compounds. mdpi.comresearchgate.net These interactions include hydrogen bonding and π-π stacking, which play a crucial role in the crystal packing of molecules like this compound. mdpi.comresearchgate.net

In a study of a cadmium(II) coordination polymer with N,N′-bis(pyridin-3-ylmethyl)oxalamide, hybrid-DFT calculations were used to interpret the donor properties of the ligand and the nature of the intermolecular interactions within the crystal structure. mdpi.comresearchgate.net The calculations helped to elucidate the intricate hydrogen-bonded network involving the oxalamide ligands, nitrate anions, and water molecules, as well as the π-π stacking interactions. mdpi.comresearchgate.net

These computational approaches can also be used to successfully optimize model complexes that accurately reflect the structural features observed in the solid state, further validating the computational methodology. mdpi.comresearchgate.net The ability to model these weak interactions is essential for understanding the self-assembly of coordination polymers and the resulting supramolecular architectures.

Energy Frameworks and Frontier Molecular Orbital (FMO) Analysis

Energy frameworks and Frontier Molecular Orbital (FMO) analysis are computational tools used to understand the electronic properties and reactivity of molecules. tandfonline.comresearchgate.net FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for describing a molecule's stability and reactivity. researchgate.net

A small HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, suggesting a greater likelihood of intramolecular charge transfer. researchgate.net For cadmium complexes, FMO analysis has been used to rationalize their electronic and optical properties. tandfonline.com For example, in a study of a cadmium(II) iodide complex with 4-tert-butyl pyridine (B92270), FMO analysis was performed to understand the charge transfer possibilities within the molecule. tandfonline.com

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net This information can be used to predict the sites of electrophilic and nucleophilic attack and to understand the electronic transitions observed in UV-visible spectra. grafiati.com For instance, in a cadmium-benzenetricarboxylate complex, the low calculated energy gap was indicative of its potential for bioactivity due to the ease of electron excitation from the HOMO to the LUMO. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

Theoretical and computational chemistry provide powerful methodologies for understanding the intricate details of chemical bonding and intermolecular interactions that define the structure and properties of crystalline compounds like this compound. Among these, the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are prominent tools for analyzing electron density to reveal the nature of atomic and molecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a model that uses the topology of the quantum mechanical electron density, ρ(r), to partition a molecular system into atomic basins. amercrystalassn.orgwiley-vch.de This partitioning allows for the quantitative analysis of chemical bonds and atomic properties. A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. wiley-vch.de The properties of the electron density at this specific point provide a rigorous and quantitative description of the nature of the chemical bond. wiley-vch.de

The analysis of several parameters at the BCP allows for the classification of chemical interactions.

Table 1: Key QTAIM Parameters at Bond Critical Points (BCPs) and Their Interpretation

| Parameter | Symbol | Interpretation for Interaction Type |

|---|---|---|

| Electron Density | ρ(rBCP) | Indicates the accumulation of electron density in the internuclear region. A higher value suggests a stronger bond. |

| Laplacian of Electron Density | ∇²ρ(rBCP) | Describes the local concentration or depletion of electron density. A negative value (∇²ρ < 0) signifies a shared-shell interaction (e.g., covalent bond), where charge is concentrated. A positive value (∇²ρ > 0) indicates a closed-shell interaction (e.g., ionic, hydrogen, or van der Waals bonds), where charge is depleted. |

| Total Energy Density | H(rBCP) | The sum of the kinetic energy density (G(rBCP)) and potential energy density (V(rBCP)). A negative value for H(rBCP) is indicative of a significant sharing of electrons, characteristic of covalent character. |

For this compound, with the formula Cd(OH₂)₄₂, QTAIM analysis would be instrumental in characterizing the various interactions within the crystal lattice. core.ac.uk This would include the coordination bonds between the central cadmium(II) ion and the oxygen atoms of the four coordinated water molecules, as well as the interactions between the cadmium and the oxygen atoms of the nitrate anions. core.ac.uk Furthermore, QTAIM can precisely describe the covalent O-H bonds within the water molecules and the N-O bonds within the nitrate ions.

Non-Covalent Interaction (NCI) Analysis

The NCI index is a computational tool used to visualize and analyze weak, non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org NCI analysis generates three-dimensional isosurfaces that highlight regions of space where non-covalent interactions occur. These surfaces are typically color-coded to differentiate between various types of interactions, such as stabilizing hydrogen bonds and destabilizing steric clashes. wikipedia.org

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds. core.ac.uk These bonds form between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the nitrate anions, linking the [Cd(OH₂)₄]²⁺ cations and the NO₃⁻ anions into a stable three-dimensional architecture. core.ac.uk

NCI analysis is perfectly suited to study these interactions. The resulting visualization would show distinct isosurfaces corresponding to these hydrogen bonds.

Table 2: Interpretation of NCI Plot Visualization

| Isosurface Color | Sign of λ₂ | Interaction Type |

|---|---|---|

| Blue | λ₂ < 0 | Strong, attractive interactions (e.g., hydrogen bonds, halogen bonds). |

| Green | λ₂ ≈ 0 | Weak, attractive interactions (e.g., van der Waals forces). |

| Red | λ₂ > 0 | Strong, repulsive interactions (e.g., steric repulsion in rings or cages). |

Note: λ₂ is the second eigenvalue of the electron density Hessian matrix.

In the context of this compound, NCI plots would primarily feature large blue or blue-green surfaces between the water ligands and the nitrate anions, visually confirming the presence and location of the crucial hydrogen bonds that hold the crystal together. Green surfaces would indicate the weaker van der Waals forces also contributing to crystal packing. This approach provides an intuitive and chemically insightful picture of the forces governing the supramolecular assembly of the compound.

Cadmium Nitrate Tetrahydrate in Environmental Research and Remediation

Environmental Fate and Transport of Cadmium Ions from Cadmium Nitrate (B79036) Tetrahydrate

Once introduced into the environment, cadmium nitrate tetrahydrate readily dissolves in water, dissociating into cadmium cations (Cd²⁺) and nitrate anions. The environmental fate of the cadmium ion is then dictated by a complex interplay of physical, chemical, and biological processes that influence its mobility and bioavailability. ijsrm.net

In aqueous systems, the Cd²⁺ aquo ion is the predominant form in acidic conditions (pH ≤ 8.5). The mobility of cadmium is significantly influenced by factors such as pH, redox potential (Eh), ionic strength, and the presence of organic matter and other ions. nih.gov In acidic and oxic conditions, cadmium tends to be more mobile. nih.gov However, it can form water-soluble complexes with inorganic anions like chloride (CdCl⁺) or sulfate (B86663) (Cd(SO₄)₂²⁻) and with dissolved organic matter, which can keep it in solution while other heavy metals might precipitate. nih.gov

The transport of cadmium in soil and groundwater is largely governed by adsorption-desorption and leaching processes. ijsrm.netresearchgate.net Soil components such as clay minerals, hydrous oxides of iron and manganese, and organic matter enhance the sorption of cadmium, thereby reducing its mobility. nih.gov The partitioning of cadmium between the solid (soil/sediment) and liquid (water) phases is a critical factor in its environmental transport. ku.ac.thtci-thaijo.org The soil-water distribution coefficient (Kd) indicates the extent of this partitioning, with higher values suggesting greater retention by soil particles. ku.ac.th The bioavailability of cadmium, and thus its potential for uptake by plants and entry into the food chain, is complex and depends on factors like soil acidity and the specific crop species being cultivated. nih.gov

Advanced Remediation Technologies for Cadmium Contamination

Addressing cadmium contamination requires sophisticated remediation strategies. These technologies can be broadly categorized as physical, chemical, and biological methods, each with specific mechanisms for treating contaminated media like soil and water. nih.govmdpi.com The goal is either to remove the contaminant from the matrix or to immobilize it to reduce its bioavailability and toxicity. mdpi.com

Advanced approaches often involve enhancing the efficiency of traditional methods or combining different techniques for a more effective outcome. mdpi.com These include chelate-assisted phytoextraction, which uses chemicals to increase the uptake of metals by plants, and various in-situ and ex-situ treatments designed to be more cost-effective and environmentally friendly than simple excavation and disposal. frontiersin.orgclu-in.org

Physical remediation methods aim to either isolate the contaminated material or use physical processes to separate the contaminants. These techniques are often employed for their directness, though they can have limitations regarding cost and applicability to large areas. researchgate.netresearchgate.net

Isolation and containment are engineering-based approaches designed to prevent the migration of contaminants. mdpi.com This typically involves creating physical barriers to encapsulate the contaminated soil or waste. One common method is the construction of slurry walls, which are subsurface barriers made from materials like a soil-bentonite mixture to control groundwater flow and contain the contaminated plume. clu-in.org This technique is generally best suited for isolating shallow contamination over smaller areas. clu-in.org Another strategy is soil replacement, where contaminated soil is excavated and replaced with clean soil, a practice that is effective but often limited to small-scale applications due to high costs. nih.gov These containment strategies are crucial for preventing the further spread of cadmium from a concentrated source. researchgate.net

Electrokinetic remediation is an innovative in-situ technology particularly suited for removing heavy metals like cadmium from fine-grained and low-permeability soils. bioline.org.breemj.eu The process involves applying a low-level direct electrical current through the soil between electrodes (an anode and a cathode). scispace.com This electric field induces the movement of contaminants through two primary mechanisms: electromigration (movement of ions) and electroosmosis (movement of pore fluid). bioline.org.br

The effectiveness of electrokinetic remediation for cadmium removal can be significantly enhanced by using various purging solutions at the electrodes to control soil pH and chelate the metal ions. bioline.org.br For instance, research has shown that using chelating agents like ammonium (B1175870) citrate (B86180) as a purging solution can substantially increase the percentage of cadmium removed from the soil. bioline.org.brresearchgate.net The application of an electric field can also be combined with phytoremediation to boost the uptake of cadmium by plants. nih.gov Studies have demonstrated significant reductions in cadmium concentration, with removal efficiencies varying based on the specific setup, soil type, and duration of treatment. eemj.euscispace.com

Research Findings on Electrokinetic Remediation of Cadmium-Contaminated Soil

| Study Conditions | Cadmium Removal Efficiency (%) | Key Findings | Reference |

|---|---|---|---|

| Soil saturated and purged with ammonium citrate | 49% | Soil pH and washing solutions are critical factors. | bioline.org.brresearchgate.net |

| Enhanced electrokinetic method; sample taken 3cm from anode | 76.2% | High removal efficiency and time effectiveness were observed. | scispace.com |

| Field condition; 1 V/cm gradient for 6 days at 30 cm depth | 24.2% | Removal efficiency increased with the duration of the electric current application. | eemj.eu |

| Combined with ryegrass under rotary switching electrodes | 66.7% | The electric field promoted the absorption of Cd by ryegrass. | nih.gov |

Chemical remediation techniques utilize chemical reactions to either extract cadmium from the soil (mobilization) or convert it into less soluble, non-bioavailable forms (immobilization). mdpi.comresearchgate.net Immobilization is a widely applied strategy that involves adding amendments to the soil to promote adsorption, precipitation, or complexation of cadmium ions. mdpi.com Various materials, including phosphate (B84403) fertilizers, sepiolite (B1149698), and layered double hydroxides (LDH), have proven effective in immobilizing cadmium. mdpi.comresearchgate.net For instance, the combined application of phosphate fertilizers and sepiolite has been shown to remove up to 72.6% of HCl-extractable cadmium. mdpi.comresearchgate.net

Adsorption and complexation are key chemical mechanisms for immobilizing cadmium in soil and water. mdpi.com Adsorption involves the accumulation of cadmium ions onto the surface of a solid material (adsorbent), while complexation involves the formation of a coordination complex with a ligand.

Various materials are used as adsorbents due to their high affinity for cadmium. Biochar, a carbon-rich material, can adsorb cadmium through surface complexation with functional groups (-OH, -COO-), coordination with π electrons, and precipitation. researchgate.net Clay minerals and humus-based amendments also show significant adsorption capacities. mdpi.com The primary mechanisms can include ion exchange, where cadmium ions replace other cations like calcium and magnesium on the adsorbent surface, and surface precipitation. mdpi.com The formation of complexes with organic acids released by plant roots is another mechanism that can reduce cadmium's bioavailability by creating stable, organically bound forms. mdpi.com The effectiveness of these materials is influenced by environmental factors such as pH and ionic strength, which can affect the stability of the adsorbed cadmium. mdpi.com

Adsorption Capacities of Various Materials for Cadmium

| Adsorbent Material | Maximum Adsorption Capacity (mg g⁻¹) | Primary Adsorption Mechanism(s) | Reference |

|---|---|---|---|

| Humus-based amendment (Ad3) | 17.67 | Complexation | mdpi.com |

| Biochar-based amendment (Ad4) | >7.47 | Complexation, Cation-π interactions, Ion exchange | mdpi.com |

| Clay mineral-based amendment (Ad1) | >7.47 | Surface precipitation, Ion exchange | mdpi.com |

| Corn straw biochar | 38.91 | Surface complexation, π-electron coordination, Precipitation | researchgate.net |

Chemical Remediation Methods for Cadmium Mobilization and Immobilization

Chemical Extraction and Leaching Technologies

Chemical extraction and leaching technologies represent a critical approach in the remediation of cadmium-contaminated soils. These methods involve the application of chemical solutions to mobilize cadmium from the soil matrix, thereby facilitating its removal. The core principle lies in the use of extractants that can form soluble complexes with cadmium, effectively separating it from the soil particles. e3s-conferences.org

Commonly employed chemical extraction techniques include the use of chelating agents and acid extraction. e3s-conferences.org Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), Nitrilotriacetic acid (NTA), and Diethylene triamine pentaacetic acid (DTPA), are effective in forming stable, water-soluble complexes with cadmium ions. e3s-conferences.orgfrontiersin.org This process increases the concentration of cadmium in the soil solution, enhancing its removal efficiency. e3s-conferences.org For instance, research has shown that EDTA can activate and dissolve cadmium in the soil, promoting its absorption by plants in phytoextraction scenarios. e3s-conferences.org Similarly, biosurfactants like sophorolipids and rhamnolipids have demonstrated high efficiency in removing cadmium from contaminated soils. nih.gov

Acid extraction, another prevalent method, utilizes acids to lower the soil pH, which in turn increases the solubility and mobility of cadmium. e3s-conferences.org However, the choice of extraction method and chemical agent is crucial and depends on various factors, including soil type, cadmium concentration, and the desired remediation outcome. e3s-conferences.orgnih.gov While effective, chemical extraction methods require careful management to prevent the mobilization of other potentially toxic elements and to ensure the stability of the remediation effect. e3s-conferences.org

Role of Immobilizing Agents in Reducing Cadmium Bioavailability

In-situ immobilization is a widely used remediation strategy that aims to reduce the mobility and bioavailability of cadmium in the soil rather than removing it completely. tandfonline.com This is achieved by adding various amendments, known as immobilizing agents, to the contaminated soil. tandfonline.combohrium.com These agents interact with cadmium through processes like adsorption, complexation, and precipitation, converting it into more stable and less bioavailable forms. tandfonline.combohrium.com

A variety of materials have been investigated for their efficacy as cadmium immobilizing agents. These include:

Inorganic Amendments: Lime, phosphates, and silicate (B1173343) minerals are commonly used. bohrium.comscirp.org Lime increases soil pH, which promotes the precipitation of cadmium as cadmium hydroxide (B78521) or carbonate. tandfonline.com Phosphates can precipitate cadmium as insoluble cadmium phosphate. Silicate minerals, such as serpentine (B99607) and sepiolite, can adsorb cadmium ions onto their surfaces. tandfonline.comrsc.org

Organic Amendments: Biochar and other organic wastes are effective due to their high surface area and abundance of functional groups that can bind cadmium. bohrium.com

Clay Minerals: Bentonite and zeolite are natural clay minerals with a high cation exchange capacity, allowing them to adsorb and retain cadmium ions. bohrium.com

Nanomaterials: Emerging research has shown the potential of nanomaterials like nano-calcium carbonate (NCC) and nano-hydroxyapatite (NHAP) in immobilizing cadmium. mdpi.com These materials exhibit enhanced reactivity and sorption capabilities compared to their bulk counterparts. mdpi.com For example, NCC has been shown to significantly reduce the release rate of cadmium in soil. mdpi.com

The application of these agents can lead to a significant reduction in the exchangeable fraction of cadmium, which is the form most readily available for plant uptake. tandfonline.comrsc.org For instance, mercapto-functionalized sepiolite has been shown to reduce the cadmium content in rice by over 65% at low application dosages. rsc.org Similarly, layered double hydroxides (LDHs) have demonstrated superior performance in reducing the oral bioaccessibility of soil cadmium compared to conventional agents. researchgate.net

Table 1: Comparison of Different Immobilizing Agents for Cadmium Remediation

| Immobilizing Agent | Mechanism of Action | Key Advantages |

|---|---|---|

| Lime | Increases soil pH, leading to cadmium precipitation. tandfonline.com | Cost-effective and readily available. scirp.org |

| Phosphates | Forms insoluble cadmium phosphate precipitates. scirp.org | Effective in reducing cadmium bioavailability. |

| Silicate Minerals | Adsorption and ion exchange. tandfonline.com | Natural materials with good adsorption capacity. tandfonline.com |

| Biochar | Adsorption and complexation. bohrium.com | Improves soil properties and sequesters carbon. bohrium.com |

| Nanomaterials | Enhanced adsorption and surface reactivity. mdpi.com | High efficiency at low dosages. mdpi.com |

Bioremediation Approaches for Cadmium Detoxification

Bioremediation offers an environmentally friendly and cost-effective alternative to traditional physicochemical methods for cadmium detoxification. bohrium.comspringerprofessional.de This approach utilizes the metabolic capabilities of living organisms, such as plants and microorganisms, to remove, transform, or stabilize cadmium in the environment. bohrium.commdpi.com

Phytoremediation Strategies and Hyperaccumulators

Phytoremediation is a green technology that uses plants to clean up contaminated environments. nih.govtandfonline.com Several strategies are employed in the phytoremediation of cadmium:

Phytoextraction: This process involves the uptake of cadmium by plant roots and its translocation and accumulation in the harvestable aerial parts of the plant. tandfonline.commdpi.com Plants with a high capacity for metal accumulation are known as hyperaccumulators. tandfonline.com These plants can accumulate high concentrations of cadmium without showing signs of toxicity. researchgate.net Examples of cadmium hyperaccumulators include certain species of Thlaspi, Sedum, and Brassica. researchgate.net

Phytostabilization: In this approach, plants are used to immobilize cadmium in the soil, reducing its mobility and bioavailability. bohrium.commdpi.com This can be achieved through the adsorption of cadmium onto plant roots, precipitation in the root zone, and the release of compounds that complex with cadmium. mdpi.com

Rhizofiltration: This technique is used for the remediation of contaminated water. mdpi.com Plant roots absorb, concentrate, and precipitate cadmium from the water. mdpi.com

Phytostimulation (Rhizodegradation): This strategy involves the stimulation of microbial activity in the rhizosphere (the soil region around plant roots) to enhance the degradation or transformation of contaminants. nih.govbohrium.com

The efficiency of phytoremediation can be enhanced by various means, including the use of chelating agents to increase cadmium availability for plant uptake and the inoculation of plants with plant growth-promoting bacteria (PGPB). nih.govmdpi.com

Table 2: Examples of Cadmium Hyperaccumulating Plants

| Plant Species | Family | Reported Cadmium Accumulation (mg/kg dry weight) |

|---|---|---|

| Thlaspi caerulescens | Brassicaceae | >100 researchgate.net |

| Sedum alfredii | Crassulaceae | >100 researchgate.net |

| Arabidopsis halleri | Brassicaceae | >100 |

| Solanum nigrum | Solanaceae | >100 mdpi.com |

Microbial Remediation and Cadmium-Resistant Microorganisms

Microorganisms, including bacteria and fungi, play a crucial role in the bioremediation of cadmium. nih.govnih.gov They have evolved various resistance mechanisms to cope with high concentrations of heavy metals. nih.govnih.gov These mechanisms can be harnessed for cadmium detoxification:

Biosorption: The cell walls of microorganisms contain functional groups that can bind to cadmium ions, effectively removing them from the solution. nih.gov Both living and dead microbial biomass can be used for biosorption. nih.gov

Bioaccumulation: Living microorganisms can actively take up and sequester cadmium inside their cells. nih.gov

Bioprecipitation: Some microbes can produce compounds that react with cadmium to form insoluble precipitates.

Biotransformation: Microorganisms can transform cadmium from a more toxic to a less toxic form through enzymatic reactions. nih.gov

Many cadmium-resistant microorganisms have been isolated from contaminated environments. nih.gov These include bacteria from the genera Bacillus, Pseudomonas, Klebsiella, and Comamonas, as well as various fungal species. nih.govfrontiersin.org These microbes can be used in bioremediation processes, either alone or in combination with plants (microbe-assisted phytoremediation). mdpi.comresearchgate.net For instance, cadmium-resistant bacteria can promote plant growth and enhance cadmium uptake by hyperaccumulators.

Animal-Assisted Remediation

Animal-assisted remediation is a less-studied but emerging field in the bioremediation of heavy metals. e3s-conferences.org This approach utilizes soil-dwelling animals, such as earthworms, to absorb, transfer, or degrade contaminants. e3s-conferences.org Earthworms, in particular, have been investigated for their potential to accumulate cadmium from the soil. e3s-conferences.org Through their burrowing and feeding activities, earthworms can influence the physical and chemical properties of the soil, which in turn can affect the bioavailability of cadmium. e3s-conferences.org However, more research is needed to fully understand the mechanisms and practical applications of animal-assisted remediation for cadmium-contaminated sites. e3s-conferences.org

Integrated Remediation Strategies for Cadmium Pollutants

Given the complexity of cadmium contamination, a single remediation technology may not always be sufficient to achieve the desired cleanup goals. bohrium.commdpi.com Therefore, integrated remediation strategies that combine two or more approaches are often more effective. mdpi.comfrontiersin.org These integrated strategies aim to leverage the strengths of different technologies to overcome their individual limitations.

Common integrated approaches for cadmium remediation include:

Chelate-Assisted Phytoremediation: This involves the application of chelating agents to the soil to increase the bioavailability of cadmium, followed by phytoextraction using hyperaccumulator plants. mdpi.com This can significantly enhance the efficiency of cadmium removal. mdpi.com

Microbe-Assisted Phytoremediation: The inoculation of plants with cadmium-resistant and plant growth-promoting microorganisms can improve plant health, biomass production, and cadmium uptake. mdpi.comfrontiersin.org These microbes can also help to alleviate the stress induced by high cadmium concentrations. frontiersin.org

Combined Phytoremediation and Immobilization: This strategy involves using plants for phytostabilization in conjunction with the application of immobilizing agents. mdpi.com This can provide a long-term solution by both reducing the bioavailability of cadmium and preventing its further spread. mdpi.com For example, a study combined the use of the plant Bidens pilosa with stabilizing agents like steel slag and pyrolusite for the remediation of cadmium- and arsenic-contaminated soil. mdpi.com

Intercropping: The practice of growing two or more crops in proximity can be a beneficial agricultural management practice for enhancing phytoremediation. frontiersin.org For instance, intercropping leguminous plants with hyperaccumulators can improve soil fertility and enhance the translocation of cadmium in the hyperaccumulator. frontiersin.org

The selection of an appropriate integrated remediation strategy depends on site-specific conditions, including the level of contamination, soil type, and land use. e3s-conferences.org A thorough understanding of the interactions between the different components of the integrated system is crucial for its successful implementation. mdpi.comfrontiersin.org

Ecotoxicity and Environmental Impact on Aquatic Organisms

This compound is recognized as being very toxic to aquatic life, with the potential to cause long-lasting adverse effects in aquatic environments. fishersci.compentachemicals.euthermofisher.comcarlroth.comnih.gov Its high water solubility facilitates its mobility and bioavailability in aquatic systems. fishersci.comthermofisher.com The compound dissociates in water, releasing cadmium ions (Cd²⁺), which are the primary source of toxicity to aquatic organisms. nih.gov The ecotoxicity of cadmium in aquatic ecosystems is influenced by various environmental factors, including water hardness, salinity, temperature, and the presence of organic matter, which can affect the chemical form and bioavailability of the cadmium ion. researchgate.net

Research indicates that the toxicity of cadmium varies considerably among different aquatic species, even those that are closely related. Freshwater organisms are generally considered the most sensitive group to cadmium exposure. scispace.com

Detailed Research Findings

Recent studies have explored the specific impacts of this compound, alone or in combination with other environmental pollutants, on aquatic organisms.

A study on juvenile Japanese flounder (Paralichthys olivaceus) investigated the combined effects of cadmium (Cd²⁺) and nitrate (NO₃⁻) exposure. The results showed that while exposure to either substance alone caused histopathological damage to the gut, co-exposure significantly aggravated this damage. nih.gov This combined exposure also led to a substantial decrease in the expression of genes related to tight junctions (occludin, claudin-10, and ZO-2), suggesting increased intestinal permeability. nih.gov Furthermore, the study observed an upregulation of immune-related markers, indicating the onset of intestinal inflammation. nih.gov The co-exposure altered the composition of the gut microbiota, increasing the abundance of pathogenic or opportunistic bacteria such as Ralstonia, Proteus, and Staphylococcus, and causing dysbiosis. nih.gov

Another research investigation focused on the interactive effects of this compound and polyethylene (B3416737) microplastics on the freshwater microalga Microcystis aeruginosa. nih.gov This study found that the combined presence of cadmium and microplastics led to a significant inhibition of chlorophyll (B73375) a content. nih.gov It also induced oxidative stress, as evidenced by changes in the activity of antioxidant enzymes like catalase (CAT). nih.gov An interesting finding was that smaller-sized microplastics appeared to have a higher adsorption capacity for cadmium, which in turn reduced the bioavailability and toxicity of cadmium to the algal cells. nih.gov

Cadmium is a non-essential element that can bioaccumulate in aquatic life, including fish, invertebrates, and algae. This accumulation can occur directly from the water or through dietary uptake.

Acute Toxicity Data

The acute toxicity of this compound has been evaluated for a range of aquatic organisms. The 50% lethal concentration (LC₅₀) and 50% effective concentration (EC₅₀) values demonstrate this high toxicity across different trophic levels. For fish, a 96-hour LC₅₀ for Pimephales promelas has been recorded as low as 0.0132 mg/L. pentachemicals.eu Aquatic invertebrates are also highly sensitive; for instance, the 48-hour EC₅₀ for the water flea Daphnia pulex is 0.048 mg/L. cdhfinechemical.com For algae, the 72-hour ErC₅₀, which is the concentration that causes a 50% reduction in growth rate, was found to be 70 µg/L. carlroth.comunam.mx

Table 1: Acute Ecotoxicity of this compound| Organism Type | Species | Endpoint | Value | Exposure Time | Source |

|---|---|---|---|---|---|

| Fish | Pimephales promelas (Fathead minnow) | LC₅₀ | 0.0132 mg/L | 96 hours | pentachemicals.eu |

| Fish | Ictalurus punctatus (Channel catfish) | LC₅₀ | 4.48 mg/L | 96 hours | cdhfinechemical.com |

| Invertebrate | Daphnia pulex (Water flea) | EC₅₀ | 0.048 mg/L | 48 hours | cdhfinechemical.com |

| Microorganism | Microtox | EC₅₀ | 1.62 mg/L | 30 minutes | fishersci.comthermofisher.com |

| Algae | Algae | ErC₅₀ | 70 µg/L | 72 hours | carlroth.comunam.mx |

Chronic Toxicity Data

Long-term exposure to lower concentrations of this compound can also have significant adverse effects on aquatic life. Chronic toxicity studies measure endpoints such as survival, growth, and reproduction over extended periods. For fish, a 28-day study reported a No Observed Effect Concentration (NOEC) for Oncorhynchus mykiss (rainbow trout) at 0.0013 mg/L. Another chronic study with fish over 100 days resulted in an EC₅₀ of 8.1 µg/L. carlroth.comunam.mx

Table 2: Chronic Ecotoxicity of this compound| Organism Type | Species | Endpoint | Value | Exposure Time | Source |

|---|---|---|---|---|---|

| Fish | Oncorhynchus mykiss (Rainbow trout) | NOEC | 0.0013 mg/L | 28 days | |

| Fish | Fish | NOEC | 8 µg/L | 10 days | carlroth.com |

| Fish | Fish | LC₅₀ | 1.500 µg/L | 4 days | carlroth.com |

| Fish | Fish | EC₅₀ | 8.1 µg/L | 100 days | carlroth.comunam.mx |

Toxicological and Biomedical Research of Cadmium Nitrate Tetrahydrate

Mechanisms of Cadmium(II) Toxicity at Cellular and Molecular Levels